1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a thiazole ring, which is known for its diverse biological activities, and a tetrahydroquinoline moiety, which is a common structural feature in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline typically involves the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the azo group. Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation reactions.
Scientific Research Applications
1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized as a dye in various industrial applications due to its vivid color and stability.
Mechanism of Action
The mechanism of action of 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other azo dyes and thiazole derivatives. Compared to other azo dyes, 1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the thiazole and tetrahydroquinoline moieties, which confer additional biological activities. Similar compounds include:
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one .
Properties
CAS No. |
62607-15-2 |
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Molecular Formula |
C13H13N5O2S |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-(5-nitro-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C13H13N5O2S/c1-17-6-2-3-9-7-10(4-5-11(9)17)15-16-13-14-8-12(21-13)18(19)20/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
GHQXBBFDRROSSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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